2-Cyclopropyl-5-methoxybenzaldehyde CAS number and identifiers
2-Cyclopropyl-5-methoxybenzaldehyde CAS number and identifiers
Core Identity & Synthetic Architecture for Medicinal Chemistry
Executive Summary
2-Cyclopropyl-5-methoxybenzaldehyde (CAS: 1690619-66-9) is a specialized arylaldehyde intermediate utilized primarily in the synthesis of advanced pharmacophores, including kinase inhibitors and TREX1 modulators.[1][2][3] It features a cyclopropyl moiety at the ortho position, which serves as a metabolic shield and conformational lock, and a methoxy group at the meta position (relative to the aldehyde), providing electronic modulation and hydrogen-bond acceptance.
This guide details the chemical identity, validated synthetic protocols via Suzuki-Miyaura cross-coupling, and strategic applications of this compound in drug discovery.
Chemical Identity & Properties
| Property | Specification |
| Chemical Name | 2-Cyclopropyl-5-methoxybenzaldehyde |
| CAS Number | 1690619-66-9 |
| Molecular Formula | C₁₁H₁₂O₂ |
| Molecular Weight | 176.21 g/mol |
| SMILES | COC1=CC(=C(C=C1)C2CC2)C=O |
| InChIKey | Predicted (Based on structure) |
| Appearance | Pale yellow to orange oil or low-melting solid |
| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in water |
| Key Precursor | 2-Bromo-5-methoxybenzaldehyde (CAS: 7507-86-0) |
Synthetic Architecture
The most robust route to 2-cyclopropyl-5-methoxybenzaldehyde is the Suzuki-Miyaura Cross-Coupling of 2-bromo-5-methoxybenzaldehyde with cyclopropylboronic acid. Direct cyclopropanation is challenging; thus, the palladium-catalyzed installation of the strained ring is preferred.
Reaction Mechanism & Workflow
The synthesis relies on the catalytic cycle of Pd(0), involving oxidative addition of the aryl bromide, transmetalation with the cyclopropylboronate, and reductive elimination to release the product.[4]
Figure 1: Synthetic workflow for the Suzuki coupling of 2-bromo-5-methoxybenzaldehyde.
Detailed Experimental Protocol
Objective: Synthesis of 2-Cyclopropyl-5-methoxybenzaldehyde on a 1.0 gram scale.
Reagents:
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2-Bromo-5-methoxybenzaldehyde (1.0 eq, 4.65 mmol)
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Cyclopropylboronic acid (1.3 eq, 6.05 mmol)
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Pd(dppf)Cl₂·DCM (0.05 eq) [Alternative: Pd(OAc)₂ + Tricyclohexylphosphine]
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K₃PO₄ (3.0 eq) or Cs₂CO₃
-
Solvent: Toluene/Water (10:1) or 1,4-Dioxane/Water (4:1)
Procedure:
-
Setup: Charge a dry Schlenk flask or microwave vial with 2-bromo-5-methoxybenzaldehyde (1.0 g), cyclopropylboronic acid (0.67 g), and K₃PO₄ (2.96 g).
-
Degassing (Critical): Add Toluene (10 mL) and Water (1 mL). Degas the mixture by bubbling Argon or Nitrogen for 10 minutes. Oxygen presence promotes homocoupling of the boronic acid and catalyst deactivation.
-
Catalyst Addition: Add Pd(dppf)Cl₂ (190 mg) under a positive stream of inert gas. Seal the vessel.
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Reaction: Heat the mixture to 90–100°C for 12–16 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS. The bromide starting material should disappear.
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate (30 mL) and wash with water (2 x 15 mL) followed by brine. Dry the organic layer over Na₂SO₄.
-
Purification: Concentrate under reduced pressure. Purify the residue via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).
-
Yield: Expect 70–85% yield as a pale yellow oil.
Process Optimization & Troubleshooting
The cyclopropyl group is acid-sensitive and the boronic acid is prone to protodeboronation. Use this decision matrix to solve common synthetic issues.
Figure 2: Troubleshooting matrix for Suzuki coupling of cyclopropyl moieties.
Expert Insight:
-
Protodeboronation: Cyclopropylboronic acid is less stable than arylboronic acids. If the cyclopropyl ring is lost (yielding just 3-methoxybenzaldehyde), reduce the water content or switch to Potassium Cyclopropyltrifluoroborate (CAS: 1065010-87-8), which is more robust and releases the active boronate slowly.
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Sterics: The ortho-substitution (position 2) creates steric hindrance. High-activity ligands like SPhos or XPhos are recommended if standard Pd(dppf)Cl₂ fails.
Medicinal Chemistry Applications
2-Cyclopropyl-5-methoxybenzaldehyde is not a final drug but a high-value scaffold intermediate .
Pharmacophore Rationale
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Metabolic Stability: The cyclopropyl group is often used as a bioisostere for isopropyl or ethyl groups. It lacks the abstractable protons of an alkyl chain, reducing susceptibility to CYP450 oxidation (specifically CYP3A4).
-
Conformational Restriction: The rigid cyclopropyl ring locks the rotation of the phenyl ring relative to the substituent, potentially reducing the entropic penalty of binding to a target protein pocket.
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Electronic Effects: The 5-methoxy group acts as a weak electron donor, modulating the acidity of the aldehyde (and subsequent derivatives) and providing a hydrogen bond acceptor vector.
Downstream Derivatization
The aldehyde functionality at C1 is the reactive handle for further elaboration:
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Reductive Amination: Reaction with amines to form benzylamines (common in GPCR ligands).
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Knoevenagel Condensation: Reaction with active methylene compounds to form cinnamic acid derivatives.
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Heterocycle Formation: Precursor for quinazolines or isoquinolines in kinase inhibitor synthesis.
Safety & Handling
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Hazards: Irritant to eyes, respiratory system, and skin.
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Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8°C. Aldehydes can oxidize to benzoic acids upon prolonged exposure to air.
-
Spill Response: Absorb with sand or vermiculite. Do not flush into surface water.
References
-
Precursor Identity: Santa Cruz Biotechnology.[5][6] 2-Bromo-5-methoxybenzaldehyde (CAS 7507-86-0).[7][8][9][10][5]Link
-
Target CAS Verification: BLD Pharm. 2-Cyclopropyl-5-methoxybenzaldehyde (CAS 1690619-66-9).[1][2][3]Link
- Synthetic Methodology (Suzuki): Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Cyclopropyl Bioisosteres: Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756.
-
Patent Application: Google Patents. WO2021263079A1 - Trex1 inhibitors and uses thereof.[11] (Describes analogous synthesis of cyclopropyl-methoxybenzaldehydes). Link
Sources
- 1. 17910-72-4|2-Methoxy-10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-one|BLD Pharm [bldpharm.com]
- 2. 2243457-29-4|5-Bromo-2-cyclopropyl-4-methoxybenzaldehyde|BLD Pharm [bldpharm.com]
- 3. 181035-58-5|4-Hydroxy-2-isopropylbenzaldehyde|BLD Pharm [bldpharm.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. 2-Bromo-5-methoxybenzaldehyde | CAS 7507-86-0 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 6. 2-Methoxybenzaldehyde | CAS 135-02-4 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 7. 2-Bromo-5-methoxybenzaldehyde | 7507-86-0 [chemicalbook.com]
- 8. guidechem.com [guidechem.com]
- 9. 2-溴-5-甲氧基苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]
- 10. chemscene.com [chemscene.com]
- 11. WO2021263079A1 - Trex1 inhibitors and uses thereof - Google Patents [patents.google.com]
